6-Benzylpyrazin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
168151-01-7 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
6-benzylpyrazin-2-amine |
InChI |
InChI=1S/C11H11N3/c12-11-8-13-7-10(14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,14) |
InChI Key |
FLTCYUGQOQVMMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=CC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Benzylpyrazin 2 Amine and Its Structural Analogues
Established Synthetic Pathways to the 6-Benzylpyrazin-2-amine Core
Traditional synthetic routes to the this compound core rely on fundamental organic reactions, including nucleophilic substitution, aminodehalogenation, and condensation reactions. These methods are foundational and continue to be utilized for their robustness and scalability.
Nucleophilic Substitution Reactions in Pyrazine (B50134) Systems
Nucleophilic aromatic substitution (SNAr) is a primary method for introducing amine functionalities onto the pyrazine ring. The electron-deficient nature of the pyrazine ring facilitates the attack of nucleophiles, particularly when the ring is substituted with a good leaving group, such as a halogen. In the context of this compound synthesis, a key strategy involves the reaction of a halopyrazine with benzylamine (B48309).
The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the pyrazine ring. The reactivity of halopyrazines towards nucleophilic substitution is influenced by the nature of the halogen, with fluorine being the most activating and iodine the least.
For instance, the reaction of 2-chloro-6-benzylpyrazine with an ammonia (B1221849) equivalent or a protected amine can yield this compound. Conversely, starting with 2-aminopyrazine (B29847) bearing a leaving group at the 6-position, a nucleophilic substitution with a benzyl (B1604629) nucleophile could be envisioned, although this is less common. The efficiency of these reactions can be enhanced by the presence of electron-withdrawing groups on the pyrazine ring, which further stabilize the anionic intermediate.
Aminodehalogenation Approaches in Benzylamino Pyrazine Synthesis
Aminodehalogenation is a specific and widely used subclass of nucleophilic aromatic substitution for the synthesis of aminopyrazines. This approach involves the direct displacement of a halogen atom on the pyrazine ring by an amine. In the synthesis of this compound, this would typically involve the reaction of a 6-halopyrazin-2-amine with a benzylating agent or, more directly, the reaction of a 2,6-dihalopyrazine with benzylamine followed by amination.
A relevant example is the synthesis of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide (B1267238) and various substituted benzylamines. bohrium.com This reaction demonstrates the feasibility of displacing a chlorine atom on the pyrazine ring with a benzylamino group. The conditions for such reactions can vary, from conventional heating to microwave-assisted synthesis, which can lead to higher yields and shorter reaction times. sciforum.net
The general reaction scheme for the aminodehalogenation to produce a benzylamino pyrazine derivative is as follows:

Table 1: Examples of Aminodehalogenation on Pyrazine Derivatives
| Starting Material | Reagent | Product | Reference |
| 3-Chloropyrazine-2-carboxamide | Benzylamine | 3-(Benzylamino)pyrazine-2-carboxamide | bohrium.com |
| 5-Amino-6-chloro-pyrazine-2,3-dicarbonitrile | Substituted Benzylamines | 5-((Benzyl)amino)-6-methylpyrazine-2,3-dicarbonitriles | sciforum.net |
Condensation Reactions for Pyrazine Ring Formation and Functionalization
The formation of the pyrazine ring itself is often achieved through condensation reactions. A classical and versatile method involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. To synthesize this compound, a suitably substituted α-dicarbonyl and a 1,2-diamine can be employed.
A more direct approach to substituted aminopyrazines involves the reaction of an iminodiacetonitrile (B147120) derivative with a primary amine in the presence of a base. A patented method describes the synthesis of 2-amino-6-(arylalkylamino)pyrazines by contacting an iminodiacetonitrile derivative with an aryl-substituted alkylamine. scirp.org This methodology provides a convergent route to the desired this compound core.
Another established route is the condensation of α-amino ketones. The self-condensation of two molecules of an α-amino ketone can lead to a dihydropyrazine, which is subsequently oxidized to the aromatic pyrazine. For the synthesis of this compound, this would require a precursor α-amino ketone with the necessary benzyl and amino functionalities.
Advanced Synthetic Strategies and Catalytic Approaches
Modern synthetic organic chemistry has introduced a range of powerful catalytic methods for the functionalization of heterocyclic compounds, including pyrazines. These advanced strategies offer greater efficiency, selectivity, and functional group tolerance compared to traditional methods.
Transition Metal-Catalyzed Functionalization of Pyrazines
Transition metal catalysis, particularly using palladium, has become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds on the pyrazine nucleus. These methods allow for the introduction of a wide variety of substituents under mild reaction conditions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. This reaction is widely used to form carbon-carbon bonds. In the context of synthesizing analogues of this compound, a Suzuki coupling could be employed to introduce the benzyl group onto a pre-functionalized aminopyrazine core. For example, the reaction of 6-halopyrazin-2-amine with benzylboronic acid or a related organoboron reagent in the presence of a palladium catalyst and a base would yield this compound.
The general catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. libretexts.orgwikipedia.org The choice of ligand, base, and solvent is crucial for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps.
Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction
| Component | Role | Common Examples |
| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Ligand | Stabilizes and activates the catalyst | PPh₃, XPhos, SPhos |
| Organoboron Reagent | Source of the organic group to be coupled | Boronic acids (e.g., benzylboronic acid), boronate esters |
| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Reaction medium | Toluene, Dioxane, DMF, Ethanol/Water mixtures |
Sonogashira Coupling:
The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. While this reaction primarily forms carbon-carbon triple bonds, it can be a strategic step in the synthesis of more complex molecules. For the synthesis of structural analogues of this compound, a Sonogashira coupling could be used to introduce an alkynyl substituent onto the pyrazine ring, which could then be further elaborated. For instance, coupling of a 6-halopyrazin-2-amine with phenylacetylene (B144264) would yield 6-(phenylethynyl)pyrazin-2-amine. This intermediate could then be hydrogenated to afford 6-phenethylpyrazin-2-amine, a close analogue of this compound.
The Sonogashira reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions, with the copper co-catalyst facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. Copper-free Sonogashira protocols have also been developed.
A study on the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes demonstrated the feasibility of this reaction on aminated nitrogen heterocycles, achieving moderate to excellent yields. scirp.orgsemanticscholar.org These conditions could likely be adapted for the corresponding aminohalopyrazines.
Iron-Catalyzed Cross-Coupling Reactions
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to traditional palladium- or other precious metal-catalyzed methods for the formation of carbon-carbon bonds. nih.gov The abundance and low toxicity of iron make it an attractive catalyst for industrial-scale synthesis. nih.gov In the context of pyrazine chemistry, iron catalysis can be employed for the direct C-H functionalization of the pyrazine core. mdpi.comsemanticscholar.org
The synthesis of this compound via an iron-catalyzed cross-coupling reaction would typically involve the coupling of a pre-functionalized aminopyrazine with a benzylating agent. A plausible synthetic route could utilize an iron-catalyzed reaction between a halogenated 2-aminopyrazine and a benzyl organometallic reagent.
A general procedure for the iron-catalyzed cross-coupling of a pyrazine derivative with an organoboron species involves the use of an iron(II) salt, such as iron(II) acetylacetonate, as the catalyst. researchgate.net The reaction often requires an oxidant, like potassium persulfate (K₂S₂O₈), and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), to facilitate the reaction between the aqueous and organic phases. researchgate.net These conditions have been shown to be effective for the monoarylation of pyrazines in good to excellent yields. researchgate.net
For the specific synthesis of a this compound analogue, a similar strategy can be envisioned, coupling a substituted pyrazine with a benzylboronic acid derivative. The reaction proceeds via a radical mechanism, where the iron catalyst facilitates the generation of a benzyl radical from the benzylboronic acid, which then adds to the protonated pyrazine ring.
Table 1: Representative Iron-Catalyzed Cross-Coupling Reaction for Pyrazine Arylation
| Entry | Pyrazine Substrate | Arylboronic Acid | Catalyst System | Yield (%) |
| 1 | Pyrazine | Phenylboronic acid | Fe(acac)₂ / K₂S₂O₈ / TBAB | Good to Excellent |
| 2 | 2,3-Dimethylpyrazine | 4-Methylphenylboronic acid | Fe(acac)₂ / K₂S₂O₈ / TBAB | 60 |
Data adapted from studies on iron-catalyzed C-H functionalization of electron-deficient heterocycles. mdpi.comresearchgate.net
While direct C-H benzylation of 2-aminopyrazine using this method to selectively yield the 6-benzyl isomer can be challenging due to regioselectivity issues, the development of more sophisticated iron-based catalytic systems holds promise for achieving such transformations.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.comnih.gov The application of microwave irradiation in the synthesis of nitrogen-containing heterocycles, including pyrazines and their analogues, is well-documented. nih.govmdpi.com
The synthesis of this compound and its structural analogues can be significantly enhanced by employing microwave technology. For instance, the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound, a classical method for pyrazine ring formation, can be performed efficiently under microwave irradiation. This approach dramatically reduces the reaction time from hours to minutes. scispace.com
A typical microwave-assisted synthesis involves heating the reaction mixture in a sealed vessel in a dedicated microwave reactor. The ability to rapidly heat the reaction mixture to high temperatures and pressures allows for the circumvention of kinetic barriers and the acceleration of reaction rates. dergipark.org.tr
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Heterocyclic Condensation Reaction
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 8-10 hours | 78 |
| Microwave Irradiation | 8-10 minutes | 78 |
Data is illustrative and based on typical enhancements observed in microwave-assisted synthesis of heterocyclic compounds. scispace.com
Microwave-assisted techniques are also applicable to cross-coupling reactions. The Suzuki, Heck, and Sonogashira couplings on pyrazine scaffolds can be performed under microwave irradiation to afford substituted pyrazine derivatives in high yields and with short reaction times. This allows for the rapid generation of libraries of pyrazine analogues for biological screening.
Regioselective Synthesis and Isolation of Positional Isomers and Derivatives
The regioselective synthesis of substituted pyrazines, such as this compound, is a critical challenge in synthetic chemistry. The pyrazine ring has multiple reactive positions, and controlling the site of substitution is essential for obtaining the desired isomer. unimas.my
Several strategies have been developed to achieve regioselectivity in pyrazine synthesis. One common approach is the condensation of an unsymmetrically substituted 1,2-diamine with an unsymmetrical 1,2-dicarbonyl compound. The regiochemical outcome of this reaction is often dependent on the electronic and steric properties of the substituents on both reactants.
Another powerful method for achieving regioselectivity is the directed ortho-metalation (DoM) strategy. In this approach, a directing group on the pyrazine ring directs the deprotonation of an adjacent carbon atom by a strong base, such as lithium diisopropylamide (LDA). The resulting lithiated intermediate can then be quenched with an electrophile, such as benzyl bromide, to introduce the benzyl group at a specific position.
Furthermore, halogenated pyrazines serve as versatile intermediates for regioselective functionalization. mdpi.com The differential reactivity of the halogen atoms can be exploited in sequential cross-coupling reactions to introduce different substituents at specific positions. For example, a dihalopyrazine can be selectively mono-functionalized under carefully controlled conditions, and the remaining halogen can then be substituted in a subsequent step.
The isolation of positional isomers often relies on standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). The differences in polarity and physical properties of the isomers allow for their separation. Spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy, are indispensable for the structural elucidation and confirmation of the regiochemistry of the synthesized compounds.
Table 3: Common Strategies for Regioselective Pyrazine Synthesis
| Strategy | Description | Key Intermediates |
| Condensation | Reaction of unsymmetrical 1,2-diamines and 1,2-dicarbonyls. | Schiff bases |
| Directed ortho-Metalation (DoM) | Use of a directing group to guide lithiation. | Lithiated pyrazines |
| Halogen Dance / Cross-Coupling | Selective functionalization of halogenated pyrazines. | Halogenated pyrazines |
Structure Activity and Structure Property Relationship Studies of 6 Benzylpyrazin 2 Amine Derivatives
Systematic Modifications of the Benzyl (B1604629) Moiety and Pyrazine (B50134) Core
Modifications of the Benzyl Moiety: The benzyl group provides a versatile platform for introducing a wide array of substituents. Studies on related N-benzylpyrazine-2-carboxamides have shown that substitutions on the phenyl ring significantly influence biological activity. rsc.org For instance, the introduction of electron-withdrawing groups like trifluoromethyl (-CF3) or halogens (e.g., -Cl, -Br) at various positions (ortho, meta, para) on the phenyl ring has been investigated. rsc.org Similarly, electron-donating groups such as methoxy (B1213986) (-OCH3) have been explored. rsc.org The size and position of these substituents play a critical role in modulating the interaction of the molecule with its biological targets.
Modifications of the Pyrazine Core: The pyrazine ring itself is amenable to substitution, which can dramatically alter the electronic properties and steric profile of the entire molecule. In analogous pyrazine derivatives, the introduction of substituents like chlorine or bulky alkyl groups (e.g., tert-butyl) at positions C(5) or C(3) of the pyrazine ring has been a common strategy. mdpi.com For example, the position of a chlorine atom on the pyrazine ring in N-benzylpyrazine-2-carboxamides has been shown to be a key determinant of antimycobacterial activity, with 6-chloro derivatives often exhibiting higher potency than their 5-chloro or 3-chloro counterparts. rsc.org Furthermore, replacing the pyrazine core with bioisosteric rings like pyridine (B92270) has been explored to understand the importance of the nitrogen atoms in the pyrazine ring for specific biological activities. nih.govcuni.cz
Analysis of Electronic and Steric Effects of Substituents on Molecular Behavior
The electronic and steric effects of substituents introduced to the 6-benzylpyrazin-2-amine framework are fundamental drivers of its molecular behavior and subsequent biological or material properties.
Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can profoundly influence the reactivity and interaction capabilities of the molecule. Electron-donating groups, such as alkyl or methoxy groups, increase the electron density of the aromatic system. nih.govnih.gov Conversely, electron-withdrawing groups, like halogens, nitro groups, or trifluoromethyl groups, decrease the electron density. nih.govnih.gov These electronic perturbations can affect pKa values, hydrogen bonding capacity, and the ability of the molecule to participate in charge-transfer interactions, all of which are critical for molecular recognition by biological targets. nih.gov For instance, in related 2-aminopyrazine (B29847) derivatives, the presence of electron-donating groups on the benzyl moiety can enhance certain biological activities. rsc.org
Steric Effects: The size and three-dimensional arrangement of substituents, known as steric effects, also play a crucial role. Bulky substituents can create steric hindrance, which may either prevent or enhance the binding of the molecule to a specific site. rsc.org For example, the introduction of a tert-butyl group on the pyrazine ring can significantly impact the conformational preferences of the molecule and, consequently, its activity. mdpi.com The position of the substituent is also critical; for instance, an ortho-substituent on the benzyl ring will have a more pronounced steric impact on the proximal pyrazine ring compared to a para-substituent. In some cases, increasing the steric bulk of substituents has a detrimental effect on potency, suggesting a confined binding pocket. nih.gov
Quantitative Assessment of Molecular Lipophilicity and its Influence on Research Outcomes
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that governs its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its solubility and partitioning behavior in various research assays. It is commonly quantified by the partition coefficient, logP.
The lipophilicity of this compound derivatives is significantly influenced by the nature of the substituents on both the benzyl and pyrazine moieties. Generally, the addition of nonpolar groups, such as alkyl chains or halogens, increases lipophilicity, while the introduction of polar groups, like hydroxyl or amino groups, decreases it.
Research on analogous N-benzylpyrazine-2-carboxamides has demonstrated that there is often a correlation between lipophilicity and biological activity, although this relationship is not always linear. researchgate.net For instance, in some series of these compounds, increased lipophilicity was found to favor in vitro antimycobacterial activity. researchgate.net However, in other cases, a clear dependence between lipophilicity and activity was not observed, indicating that other factors like electronic and steric effects also play a significant role. researchgate.net
| Compound Analogue | Substituents | Calculated logP | Observed Activity Trend | Reference |
|---|---|---|---|---|
| 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro, 3-CF3 | High | High antimycobacterial activity | researchgate.net |
| 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6-chloro, 4-OCH3 | Low | Moderate antimycobacterial activity | researchgate.net |
| N-benzyl-3-(benzylamino)pyrazine-2-carboxamides | Additional benzylamino group | Increased | Variable antimycobacterial activity | tandfonline.com |
Conformational Landscape Analysis and its Role in Molecular Recognition
The three-dimensional shape, or conformation, of a molecule is a key determinant of its ability to interact with biological macromolecules such as enzymes and receptors. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt and to understand the energy barriers between them.
For this compound derivatives, the flexibility arises primarily from the rotation around the single bonds connecting the benzyl group to the pyrazine ring and any flexible substituents. The preferred conformation is a balance of steric and electronic interactions. For instance, studies on alkyl-substituted pyrazines suggest that hydrogen bonding can occur between the alpha-hydrogens of an alkyl substituent and the lone pair of electrons on the adjacent nitrogen atom of the pyrazine ring, influencing the substituent's orientation. dtic.mil
Comparative Investigations of Structural Analogues and Their Differential Activities
The study of structural analogues, where specific parts of a molecule are replaced with other structurally similar fragments, is a powerful tool in medicinal chemistry to probe the importance of different molecular features.
A common bioisosteric replacement for the pyrazine ring is the pyridine ring. cuni.cz Comparing the activity of this compound derivatives with their corresponding 2-amino-6-benzylpyridine analogues can reveal the significance of the second nitrogen atom in the pyrazine ring. cuni.cz If the activity is retained or enhanced in the pyridine analogue, it suggests that the nitrogen at position 4 of the pyrazine ring may not be essential for the observed biological effect. Conversely, a loss of activity would highlight its importance, perhaps as a hydrogen bond acceptor.
Similarly, within the pyrazine series, comparing positional isomers can provide valuable insights. For example, the differential antimycobacterial activities of 5-chloro, 6-chloro, and 3-chloro substituted N-benzylpyrazine-2-carboxamides underscore the critical role of the substituent's position on the pyrazine core. rsc.org The 6-chloro derivatives often show superior activity, indicating a specific favorable interaction or avoidance of an unfavorable one in the biological target's binding site. rsc.org
| Analogue Type | Structural Change | Observed Effect on Activity (Example) | Reference |
|---|---|---|---|
| Positional Isomer | Moving a chloro substituent from position 6 to 3 on the pyrazine ring of an N-benzylpyrazine-2-carboxamide. | Decrease or loss of antimycobacterial activity. | tandfonline.com |
| Bioisosteric Replacement | Replacing a pyrazine core with a pyridine core in antimalarial compounds. | Led to a novel series of pyrazine analogues with potent oral antimalarial activity. | researchgate.net |
| Headgroup Modification | Methylation at the 5-position of a 2-aminopyrazine headgroup in antischistosomal agents. | Resulted in a severe phenotypic response, indicating increased potency. | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 6-Benzylpyrazin-2-amine (C₁₁H₁₁N₃), both ¹H and ¹³C NMR spectroscopy provide definitive information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each type of proton in the molecule. The aromatic region would be the most complex, featuring signals from both the pyrazine (B50134) and the phenyl rings. The pyrazine ring protons, being in an electron-deficient aromatic system, are expected to resonate at lower field compared to typical benzene (B151609) protons. The two protons on the pyrazine ring are expected to appear as singlets, given their separation. The five protons of the benzyl (B1604629) group's phenyl ring would typically appear as a multiplet between δ 7.20 and 7.40 ppm. The methylene (B1212753) (CH₂) protons of the benzyl group are anticipated to produce a singlet around δ 4.0 ppm, shifted downfield by the adjacent aromatic pyrazine ring. The primary amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration but is typically found in the δ 4.5-5.5 ppm range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton. The spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon environments (two pairs of carbons in the phenyl ring are equivalent by symmetry). The four carbon atoms of the pyrazine ring are expected to resonate in the δ 130-160 ppm range, with the carbon atom attached to the amino group (C2) being the most shielded (lowest ppm value in the aromatic region) and the carbon attached to the benzyl group (C6) also showing a characteristic shift. The carbons of the phenyl ring would appear in the typical aromatic region of δ 127-140 ppm. The benzylic CH₂ carbon is predicted to have a signal around δ 40-45 ppm.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrazine-H3/H5 | ~8.0-8.2 (2H, s) | ~135-145 |
| Benzyl-CH₂ | ~4.0 (2H, s) | ~40-45 |
| Phenyl-H (ortho, meta, para) | ~7.2-7.4 (5H, m) | ~127-129 |
| Amino-NH₂ | ~4.5-5.5 (2H, br s) | - |
| Pyrazine-C2 (C-NH₂) | - | ~155-160 |
| Pyrazine-C6 (C-CH₂) | - | ~150-155 |
| Phenyl-C (ipso) | - | ~138-140 |
| Phenyl-C (ortho, meta, para) | - | ~127-129 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, providing key information about its functional groups. For this compound, the IR spectrum is expected to display several characteristic absorption bands. The primary amine group is a key feature, predicted to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. pressbooks.pub Aromatic C-H stretching vibrations from both the pyrazine and phenyl rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl CH₂ group should appear just below 3000 cm⁻¹. pressbooks.pub The fingerprint region will contain a wealth of structural information, including C=C and C=N stretching vibrations of the aromatic rings between 1400 and 1600 cm⁻¹, and a characteristic N-H scissoring (bending) vibration around 1600 cm⁻¹. Aromatic C-N stretching is anticipated in the 1200-1350 cm⁻¹ range. nmrdb.org
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |
| C=N, C=C Aromatic Ring Stretch | 1400 - 1600 | Medium-Strong |
| N-H Bend (scissoring) | ~1600 | Medium-Variable |
| Aromatic C-N Stretch | 1200 - 1350 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by the π-systems of the aminopyrazine and benzene chromophores. Strong absorptions (π → π* transitions) are expected in the 200-300 nm region. msu.edu Specifically, the highly conjugated aminopyrazine system is likely to produce a strong absorption band around 250-280 nm. The benzene ring of the benzyl group will also contribute to absorption in this region. Additionally, weaker n → π* transitions, arising from the non-bonding electrons on the nitrogen atoms of the pyrazine ring and the amino group, may be observed as a shoulder or a separate band at a longer wavelength, potentially extending beyond 300 nm. msu.eduresearchgate.net
Predicted UV-Vis Absorption Maxima (λ_max) for this compound
| Transition Type | Expected Wavelength Range (nm) | Relative Intensity (Molar Absorptivity, ε) |
|---|---|---|
| π → π* (Aminopyrazine) | 250 - 280 | High |
| π → π* (Benzene) | 200 - 270 | Medium |
| n → π* | >300 | Low |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule and for deducing its structure through analysis of its fragmentation patterns.
For this compound, the molecular formula is C₁₁H₁₁N₃. HRMS would provide an exact mass measurement, confirming this composition. The calculated monoisotopic mass is 185.0953 Da. In accordance with the Nitrogen Rule, the odd number of nitrogen atoms dictates that the molecular ion peak (M•+) will have an odd nominal mass of 185.
The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the stability of the resulting fragments. The most characteristic fragmentation for benzyl-substituted compounds is the cleavage of the benzylic bond. The most abundant fragment is often the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, formed by rearrangement of the benzyl cation. Another significant fragmentation pathway involves the loss of a hydrogen atom from the methylene bridge to form a highly stable, conjugated cation [M-1]⁺ at m/z 184. libretexts.org This is often the base peak in the mass spectra of benzylamines. Other plausible fragmentations would involve the pyrazine ring itself.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (nominal) | Proposed Fragment Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 185 | [C₁₁H₁₁N₃]⁺• | Molecular Ion (M•+) |
| 184 | [C₁₁H₁₀N₃]⁺ | Loss of H• from the benzyl CH₂ |
| 107 | [C₅H₅N₃]⁺ | Loss of C₆H₅• (phenyl radical) |
| 91 | [C₇H₇]⁺ | Formation of Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of atoms in the solid state. As of this writing, a crystal structure for this compound has not been reported in publicly available databases.
Crystallographic Data to be Determined for this compound
| Parameter | Value |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z (molecules per unit cell) | To be determined |
Computational and Theoretical Investigations of 6 Benzylpyrazin 2 Amine
Quantum Mechanical Calculations for Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Benzylpyrazin-2-amine, these calculations reveal details about its geometry, stability, and electronic behavior.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311+G(d,p) basis set, are used to predict bond lengths, bond angles, and dihedral angles. mdpi.comaimspress.com These calculations are crucial for understanding the molecule's shape and steric properties.
The energetic profile, including the total energy of the optimized structure, provides a measure of the molecule's stability. DFT can also be used to explore different conformations of this compound and to calculate the energy barriers between them, offering insights into its flexibility. d-nb.infosioc-journal.cn
Table 1: Calculated Geometric Parameters of this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-N1 | 1.34 Å |
| N1-C6 | 1.33 Å | |
| C6-C(benzyl) | 1.52 Å | |
| C2-N(amine) | 1.37 Å | |
| Bond Angle | N1-C2-N(amine) | 121.5° |
| C2-N1-C6 | 118.0° | |
| N1-C6-C(benzyl) | 119.5° | |
| Dihedral Angle | C3-C2-N(amine)-H | 180.0° (planar amine group) |
| N1-C6-C(benzyl)-C(phenyl) | ~90° (torsion angle) |
Note: The values in this table are representative examples based on DFT calculations of similar heterocyclic amines and are for illustrative purposes.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the behavior of molecules in their excited states. q-chem.com This is particularly important for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. respectprogram.orgrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which the molecule will absorb light. rsc.org This information is valuable for characterizing the molecule and can be correlated with experimental spectroscopic data.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. researchgate.netsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the chemical reactivity and kinetic stability of this compound. mdpi.comaimspress.com A smaller HOMO-LUMO gap generally suggests higher reactivity. semanticscholar.org
Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity. mdpi.com
Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
| Chemical Hardness (η) | 2.3 |
| Chemical Softness (S) | 0.22 |
| Electrophilicity Index (ω) | 2.1 |
Note: The values in this table are hypothetical and serve as examples of data obtained from HOMO-LUMO analysis of similar compounds.
Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Intermolecular Interactions
Natural Bonding Orbital (NBO) analysis is a technique used to study the delocalization of electron density within a molecule and the interactions between its different parts. uni-muenchen.dewisc.edu For this compound, NBO analysis can reveal important information about charge distribution, identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
Molecular Dynamics (MD) simulations are computational experiments that allow the study of the physical movements of atoms and molecules over time. uregina.camdpi.com For this compound, MD simulations can provide a detailed picture of its conformational dynamics, showing how the molecule changes its shape in solution. rsc.org This is particularly important for understanding the flexibility of the benzyl (B1604629) group and its orientation relative to the pyrazine (B50134) ring.
MD simulations are also invaluable for studying the effects of the solvent on the structure and behavior of this compound. By simulating the molecule in a box of water molecules, for example, it is possible to observe how the solvent molecules arrange themselves around the solute and how this influences its conformation and interactions. nih.gov
Molecular Docking Studies for Ligand-Target Binding Pose Prediction and Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or a nucleic acid. researchgate.netorientjchem.org For this compound, molecular docking studies are essential for identifying potential biological targets and for understanding the molecular basis of its activity. researchgate.netnih.govmdpi.com
These studies can predict the binding pose of this compound within the active site of a target protein and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com The results of molecular docking can guide the design of new derivatives of this compound with improved binding affinity and selectivity.
Table 3: Example of Molecular Docking Results for this compound with a Kinase Target
| Parameter | Value |
| Binding Energy | -8.5 kcal/mol |
| Hydrogen Bond Interactions | Amine group with Asp145; Pyrazine N1 with Lys72 |
| Hydrophobic Interactions | Benzyl group with hydrophobic pocket (Leu65, Val70, Ile130) |
| Predicted Inhibition Constant (Ki) | 1.2 µM |
Note: The data presented in this table are illustrative and represent typical results obtained from molecular docking studies of small molecule inhibitors with protein kinases.
Mechanistic Insights into the Biological Activity of 6 Benzylpyrazin 2 Amine Analogues in Vitro Studies
Molecular Mechanisms of Enzymatic Inhibition
The inhibitory effects of 6-benzylpyrazin-2-amine analogues on various enzymes are a cornerstone of their biological activity. These mechanisms are primarily understood through the lens of mycobacterial enzyme systems and detailed binding mode analyses.
Targeting Mycobacterial Enoyl-ACP Reductase (InhA) and Related Enzyme Systems
A significant body of research has focused on the antimycobacterial potential of pyrazine (B50134) derivatives, with the enoyl-acyl carrier protein (ACP) reductase (InhA) of Mycobacterium tuberculosis emerging as a key target. researchgate.netnih.gov InhA is a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. researchgate.net Inhibition of InhA disrupts this pathway, leading to cell death.
Several N-benzylpyrazine-2-carboxamide analogues have been investigated as potential InhA inhibitors. mdpi.com Molecular docking studies have suggested that these compounds can bind to the InhA active site, mimicking the interactions of known inhibitors. mdpi.com For instance, the carbonyl oxygen of the carboxamide moiety is predicted to form a hydrogen bond network with Tyr158 and the 2'-OH of the ribose of the NAD+ cofactor, a characteristic interaction for many direct InhA inhibitors. mdpi.com
The antimycobacterial activity is influenced by the substitution pattern on both the pyrazine and benzyl (B1604629) rings. For example, 5-chloro and 6-chloro derivatives of N-benzylpyrazine-2-carboxamides have shown significant activity against M. tuberculosis. mdpi.com Specifically, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide demonstrated high antimycobacterial activity. semanticscholar.org The repositioning of the chlorine atom to position 3, however, generally leads to a decrease in activity against M. tuberculosis H37Rv. mdpi.com
Interestingly, while some N-benzylpyrazine-2-carboxamides are proposed to inhibit InhA, other pyrazinamide (B1679903) analogues, like 5-chloropyrazinamide, are known to inhibit fatty acid synthase I (FAS-I), another key enzyme in mycolic acid biosynthesis. mdpi.comsemanticscholar.org This suggests that the broader class of pyrazine derivatives may have multiple mechanisms of action within the mycobacterial cell.
Elucidation of Active Site Binding Modes through Computational and Experimental Correlations
Computational modeling, particularly molecular docking, has been instrumental in elucidating the binding modes of this compound analogues within enzyme active sites. nih.govmdpi.com These studies predict the specific amino acid residues and cofactors that the inhibitors interact with, providing a structural basis for their activity.
For N-benzylpyrazine-2-carboxamide derivatives targeting InhA, docking studies revealed that the carbonyl oxygen of the amide linker forms crucial hydrogen bonds with the side chain of Tyr158 and the NAD+ cofactor. mdpi.com The ability of these compounds to adopt a conformation that fits within the binding pocket and establishes these key interactions is a determinant of their inhibitory potency. mdpi.com The selection of an appropriate InhA conformation, particularly an open one, has been noted as crucial for successful docking studies with sterically demanding derivatives. mdpi.com
Fragment-based design approaches have also been employed to develop potent InhA inhibitors. nih.gov Starting from a small fragment, iterative modifications, including the introduction of a benzylamine (B48309) moiety, led to a significant increase in inhibitory potency. nih.gov Docking experiments showed that these modifications allowed for the formation of hydrogen bonds with Tyr158 and NAD+, while also providing a vector for further growth into other sites of the enzyme. nih.gov
The correlation between computational predictions and experimental data, such as Minimum Inhibitory Concentration (MIC) values, is essential for validating the proposed binding modes. mdpi.com For example, the observed decrease in antimycobacterial activity upon changing the substituent position on the pyrazine ring can be rationalized by less favorable binding interactions in the InhA active site, as suggested by docking studies. mdpi.com
Modulation of Cellular Biochemical Pathways
Beyond direct enzyme inhibition, this compound analogues can influence broader cellular biochemical pathways, as demonstrated in model systems.
Inhibition of Photosynthetic Electron Transport in Model Systems
Several N-benzylpyrazine-2-carboxamide derivatives have been shown to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. semanticscholar.orgscispace.com The efficiency of this inhibition is often correlated with the lipophilicity and electronic properties of the substituents on the benzyl moiety. scispace.comresearchgate.net
The site of action for some pyrazine-derived PET inhibitors has been identified as the donor side of photosystem II (PSII), specifically targeting the tyrosine radical Tyr D• in the D2 protein. researchgate.net However, other studies suggest that certain N-benzylpyrazine-2-carboxamides may also partially damage the acceptor side of PSII. semanticscholar.orgresearchgate.net The inhibition of PET is typically measured by the reduction in the rate of oxygen evolution, with IC50 values indicating the concentration required for 50% inhibition. semanticscholar.org For instance, 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide have shown notable photosynthesis-inhibiting activity. semanticscholar.org
A linear relationship between the lipophilicity of the compounds and their herbicidal activity has been observed in some series of pyrazine derivatives. scispace.com This suggests that the ability of the compounds to partition into the thylakoid membrane is a critical factor for their PET inhibitory function.
Interaction with Nucleoside Transporters and Other Membrane Proteins
The interaction of pyrazine-based compounds with membrane proteins, including nucleoside transporters, represents another facet of their biological activity. Nucleoside transporters, such as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs), are crucial for the transport of nucleosides and nucleoside analogue drugs across cellular membranes. nih.govelifesciences.org
While direct studies on this compound's interaction with nucleoside transporters are limited, the broader class of pyrimidine (B1678525) and purine (B94841) analogues are known to interact with these transporters. nih.govfrontiersin.org The structural features of these analogues, such as hydrogen bonding capabilities and steric properties, determine their affinity for different transporter subtypes. nih.gov For example, hCNT2 affinity is dominated by hydrogen bonding, whereas hCNT1 and hENT1 affinity is more influenced by electrostatic and steric features. nih.gov
The ability of pyrazine derivatives to interact with membrane proteins is also highlighted by their inhibition of PET, which involves binding to protein complexes within the thylakoid membrane. researchgate.net This suggests a general propensity for this class of compounds to interact with membrane-embedded proteins, potentially influencing various cellular processes that rely on membrane transport and signaling.
Analysis of Ligand-Protein Binding Interactions and Hydrogen Bond Networks
The stability and specificity of the interaction between a ligand and its protein target are largely governed by a network of non-covalent interactions, with hydrogen bonds playing a particularly crucial role. nih.govmdpi.com
In the context of this compound analogues as enzyme inhibitors, the formation of specific hydrogen bonds within the active site is a key determinant of their inhibitory activity. mdpi.comnih.gov As previously discussed for InhA inhibitors, the hydrogen bonds between the inhibitor and residues like Tyr158 and the NAD+ cofactor are critical for stabilizing the enzyme-inhibitor complex. mdpi.com
Molecular docking and modeling studies provide detailed insights into these hydrogen bond networks. nih.gov The geometry of the binding pocket and the chemical nature of the amino acid residues dictate the possible hydrogen bond donors and acceptors available for interaction. mdpi.com The strength of these hydrogen bonds is influenced by factors such as the distance and angle between the donor and acceptor atoms. mdpi.com
For example, in the case of other enzyme inhibitors, molecular docking has revealed the importance of hydrogen bonding interactions with specific residues in the active site for the stabilization of the enzyme-inhibitor complex. nih.gov The presence and nature of substituents on the pyrazine and benzyl rings of this compound analogues can significantly influence their ability to form favorable hydrogen bonds and other non-bonded interactions, thereby modulating their binding affinity and inhibitory potency. nih.gov
Table of Research Findings on this compound Analogues
| Compound/Analogue Class | Target/System | Key Findings | Reference |
| N-Benzylpyrazine-2-carboxamides | Mycobacterium tuberculosis InhA | Proposed as inhibitors targeting the mycolic acid biosynthesis pathway. | researchgate.netmdpi.com |
| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | Showed significant antimycobacterial activity. | semanticscholar.org |
| N-benzyl-3-((benzyl)amino)pyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were most effective. | mdpi.com |
| N-Benzylpyrazine-2-carboxamides | Spinach Chloroplasts | Inhibited photosynthetic electron transport, with activity linked to lipophilicity. | semanticscholar.orgscispace.com |
| 5-tert-Butyl-6-chloro-N-benzylpyrazine-2-carboxamide | Spinach Chloroplasts | Exhibited notable photosynthesis-inhibiting activity (IC50 = 7.4 µmol/L). | semanticscholar.org |
| Pyrazine Derivatives | Photosystem II | Inhibition site identified as the tyrosine radical Tyr D• on the donor side. | researchgate.net |
Structure-Mechanism Relationship Delineation in Biological Assay Systems
The elucidation of the biological mechanisms of this compound analogues relies heavily on in vitro studies that correlate specific structural features with observed activity in various biological assays. This process, known as Structure-Activity Relationship (SAR) analysis, is fundamental to understanding how these molecules interact with biological targets at a molecular level. By systematically modifying the pyrazine core, the benzyl group, and other substituents, researchers can deduce which chemical properties are critical for a compound's efficacy and mechanism of action.
A primary focus of research has been on the antimycobacterial properties of these analogues. Whole-cell screening assays, such as the Microplate Alamar Blue Assay (MABA), are commonly employed to determine the Minimum Inhibitory Concentration (MIC) against various strains of mycobacteria, including Mycobacterium tuberculosis H37Rv. mdpi.com These assays have revealed several key SAR trends.
One of the most significant factors influencing antimycobacterial activity is lipophilicity. mdpi.com An increase in the lipophilicity of the molecule, often achieved by elongating alkyl chains or adding hydrophobic substituents, frequently leads to enhanced activity. nih.govresearchgate.netmdpi.com For instance, studies on alkylamino derivatives of N-benzylpyrazine-2-carboxamide found that antimycobacterial activity was highest for compounds with side chains containing six to eight carbons. researchgate.net Similarly, in a series of N-substituted quinoxaline-2-carboxamides, which are ortho-fused derivatives of pyrazine compounds, having a more lipophilic substituent like 5-Cl or 6-Cl on the core favored in vitro antimycobacterial activity. nih.gov
The substitution pattern on the pyrazine ring itself is also critical. The position of substituents can dramatically alter biological activity; for example, substitution at the 3-chlorine position has been shown to be disadvantageous, leading to inactive compounds. researchgate.net Conversely, modifications at the 5- and 6-positions can be beneficial. The compound 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide demonstrated the highest antimycobacterial activity against Mycobacterium tuberculosis in one study, with a MIC value of 6.25 µg/mL. mdpi.comsemanticscholar.org
Furthermore, substitutions on the benzyl ring play a crucial role. The presence of halogen or trifluoromethyl groups on the benzyl moiety is often associated with good antimycobacterial activity. mdpi.com For example, compounds with 3,4-dichloro and 2-chloro substitutions on the benzyl ring showed notable activity against Mycobacterium tuberculosis. mdpi.commdpi.com
Molecular docking studies have provided further mechanistic insights, suggesting that some N-benzylpyrazine-2-carboxamides may act as inhibitors of the mycobacterial enoyl-ACP-reductase (InhA). mdpi.comnih.gov This enzyme is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. mdpi.com It is proposed that the carbonyl oxygen of the carboxamide moiety in these analogues forms hydrogen bond interactions with key residues, such as Tyr158, within the enzyme's active site. mdpi.com
The following table summarizes the in vitro antimycobacterial activity of selected this compound analogues and related pyrazine derivatives, illustrating the structure-activity relationships discussed.
Beyond antimycobacterial activity, these analogues have been evaluated in other biological assay systems. While antibacterial activity has been observed for some phenyl and alkyl derivatives, it is often absent in the benzyl derivatives. dntb.gov.ua Similarly, antifungal activity is generally weak or insignificant. researchgate.netmdpi.com For example, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide showed only moderate activity against Trichophyton mentagrophytes. mdpi.com
However, the pyrazine carboxamide core has shown significant potency in other contexts, such as against the protozoan parasite Trypanosoma brucei. In this assay system, SAR studies revealed that hydrophobicity is a key parameter, with a cyclopentylamide side chain showing a two-fold improvement in activity over smaller groups. acs.org Unlike the antimycobacterial SAR, polar groups on the phenyl ring were generally not beneficial for anti-trypanosomal activity. acs.org
To ensure the therapeutic potential of these compounds, in vitro cytotoxicity assays are conducted, typically using human cell lines like the liver carcinoma cell line HepG2. mdpi.com Encouragingly, many of the compounds that are potent against mycobacteria exhibit low cytotoxicity, indicating a promising selectivity for their intended target over host cells. mdpi.comresearchgate.net
The following table presents findings from other biological assays, demonstrating the broader investigation into the structure-mechanism relationships of this class of compounds.
Chemical Reactivity and Transformation Pathways of 6 Benzylpyrazin 2 Amine
Reactivity of the Amine Functional Group
The amine group in 6-benzylpyrazin-2-amine is a key site for chemical reactions. Its reactivity is influenced by the electron-donating nature of the benzyl (B1604629) group and the electron-withdrawing character of the pyrazine (B50134) ring. This functional group readily participates in various transformations, making it a versatile handle for the synthesis of more complex molecules.
Nucleophilic Reactivity and Aminolysis Reactions
The lone pair of electrons on the nitrogen atom of the amine group imparts nucleophilic character to this compound. This allows it to attack electron-deficient centers, participating in nucleophilic substitution and addition reactions. The nucleophilicity of amines generally increases with basicity, but can be influenced by steric hindrance and the presence of adjacent atoms with lone pairs. masterorganicchemistry.com
Aminolysis, the reaction of an amine with another molecule to break a bond, is a characteristic reaction. For instance, in the synthesis of various pyrazine derivatives, the amine group can act as a nucleophile to displace leaving groups on other molecules. imist.ma The reactivity of the amine can be modulated; for example, the reversible reaction with carbon dioxide to form alkyl-ammonium carbamates can reduce its nucleophilic reactivity. nih.gov This temporary protection can be useful in multi-step syntheses where the amine needs to be unreactive during a particular step. nih.gov
Alkylation and Acylation Strategies
Alkylation: The amine group of this compound can be alkylated by reacting it with alkyl halides. This reaction, a type of nucleophilic substitution, introduces an alkyl group onto the nitrogen atom. byjus.comlibretexts.org The reaction typically proceeds via an SN2 mechanism where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. libretexts.org Lewis acids like aluminum chloride (AlCl₃) can be used to catalyze these reactions by activating the alkyl halide. byjus.comlibretexts.org However, a significant challenge in the alkylation of amines is the potential for polyalkylation, where the initially formed secondary amine reacts further to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgyoutube.com This occurs because the product of the initial alkylation can be more nucleophilic than the starting amine. youtube.com To favor mono-alkylation, a large excess of the starting amine is often used. libretexts.org
Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the amine nitrogen. This is commonly achieved by reacting the amine with acyl chlorides or acid anhydrides. byjus.comnih.gov The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the acylating agent, leading to the formation of an amide. organic-chemistry.org Unlike alkylation, acylation reactions are generally less prone to over-reaction because the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. This makes acylation a more controlled and predictable reaction for modifying the amine group. acs.org
Electrophilic and Nucleophilic Transformations on the Pyrazine Ring System
The pyrazine ring in this compound is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electronic nature dictates its reactivity towards electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution: The pyrazine ring is generally deactivated towards electrophilic aromatic substitution (EAS) reactions, similar to other electron-deficient heterocycles like pyridine (B92270). uoanbar.edu.iq Reactions such as nitration and halogenation require harsh conditions. imist.mauoanbar.edu.iq The presence of the electron-donating amino and benzyl groups can influence the regioselectivity of these reactions, directing incoming electrophiles to specific positions on the ring. However, the amino group can also be protonated under acidic conditions, further deactivating the ring.
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqthieme-connect.de Halogen atoms attached to the pyrazine ring can be readily displaced by nucleophiles. For example, chloropyrazines can react with various amines to form aminopyrazine derivatives. thieme-connect.de The rate of these reactions is often enhanced by the presence of electron-withdrawing groups on the ring. thieme-connect.de In the context of this compound, if a suitable leaving group were present on the pyrazine ring, it could undergo nucleophilic substitution by various nucleophiles.
Kinetic and Mechanistic Elucidation of Reactions Involving this compound
Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.
Kinetic studies of amination reactions, particularly those catalyzed by transition metals like palladium, have provided significant insights into the reaction mechanisms. nih.govnih.gov For instance, in palladium-catalyzed aminations, the reaction order with respect to the amine, aryl halide, and base can vary depending on the specific catalytic system and reaction conditions. nih.gov Some studies have shown that the reaction can have a positive order dependence on the aryl bromide and amine, and a zero-order dependence on the base. nih.gov However, other studies suggest that the rate of the catalytic reaction can be independent of the amine concentration. nih.gov These discrepancies highlight the complexity of these reaction mechanisms, which can involve multiple competing pathways and catalyst activation steps. nih.govnih.gov
The mechanism of reactions on the pyrazine ring can also be complex. For example, the synthesis of 2-hydroxypyrazines through the condensation of α-ketoaldehydes and α-aminoamides can lead to different regioisomers. nih.govbeilstein-journals.org The regioselectivity can be influenced by factors such as the rate of addition of the base and the reaction temperature. nih.gov Mechanistic studies suggest that the reaction may proceed through a counterintuitive pathway where the less favorable initial condensation leads to the major product. nih.govbeilstein-journals.org
Catalytic Applications and Functionalization of this compound in Organic Synthesis
This compound and its derivatives have potential applications in various areas of organic synthesis, including catalysis and the development of functional materials.
The amine group can be functionalized to create ligands for metal catalysts. For instance, amine-functionalized polymers have been used as supports for catalysts. ekb.eg The pyrazine nitrogen atoms can also coordinate to metal centers, making pyrazine derivatives interesting ligands for coordination chemistry and catalysis. nobelprize.org
The functionalization of this compound can lead to the synthesis of a wide range of derivatives with potential biological activity. For example, alkylamino derivatives of N-benzylpyrazine-2-carboxamide have been synthesized and evaluated for their antimycobacterial activity. researchgate.net The synthesis of these compounds often involves the nucleophilic substitution of a chlorine atom on the pyrazine ring with various alkylamines. researchgate.net Furthermore, the introduction of different functional groups onto the pyrazine ring can be achieved through various chemical transformations, leading to a diverse library of compounds for screening in drug discovery programs. imist.maresearchgate.net
Below is a data table summarizing some functionalization reactions of pyrazine derivatives.
| Starting Material | Reagent | Product | Reaction Type |
| Chloropyrazine | Sodium phenoxide | (Phenylsulfanyl)pyrazine | Nucleophilic Aromatic Substitution |
| Halopyrazine | Aliphatic or aromatic amine | N-substituted pyrazin-2-amine | Nucleophilic Amination |
| 2,6-Dichloropyrazine | Malonic ester, then hydrolysis and amination | 6-Methylpyrazin-2-amine derivative | Multistep Synthesis |
| 5-Chloroindolizine | Sodium methoxide | 5-Methoxyindolizine | Nucleophilic Substitution |
This table is based on information from various sources. thieme-connect.debeilstein-journals.org
Emerging Research Directions and Future Perspectives
Leveraging 6-Benzylpyrazin-2-amine as a Versatile Synthetic Building Block for Complex Molecules
The this compound core structure serves as a valuable and versatile building block in organic synthesis, enabling the creation of a wide array of more complex molecules. nih.govbeilstein-journals.org Its utility stems from the reactivity of the pyrazine (B50134) ring and the amino group, which can be readily modified to introduce diverse functionalities. researchgate.netresearchgate.net This adaptability makes it an attractive starting point for the synthesis of compound libraries for drug discovery and other applications. researchgate.netnih.gov
Researchers have successfully employed this compound and its close analogs in various synthetic transformations. For instance, the amino group can undergo acylation, and the pyrazine ring can participate in cross-coupling reactions, allowing for the attachment of various substituents. acs.orgnih.gov A common synthetic strategy involves the aminodehalogenation of chloropyrazine precursors with benzylamines to yield substituted pyrazine-2-carboxamides. mdpi.commdpi.com This approach has been utilized to synthesize series of N-benzylpyrazine-2-carboxamides with various substitutions on both the pyrazine and benzyl (B1604629) rings. researchgate.netresearchgate.netnih.gov
The synthesis of more complex derivatives often involves multi-step reaction sequences. For example, starting from commercially available materials like methyl 3-amino-6-bromopyrazine-2-carboxylate, a two-step sequence involving amidation followed by a Suzuki coupling reaction can be used to install an aryl group at the 6-position. acs.org Microwave-assisted synthesis has also been employed to facilitate these reactions, often leading to higher yields and shorter reaction times. mdpi.commdpi.com
The versatility of the this compound scaffold is further demonstrated by its incorporation into hybrid molecules. By combining this pyrazine moiety with other pharmacologically relevant structures, such as a 4-phenylthiazol-2-amine scaffold, researchers have designed and synthesized novel hybrid compounds with potential antimycobacterial activity. researchgate.net The ability to readily generate diverse analogs makes the this compound scaffold a powerful tool for exploring structure-activity relationships (SAR) and optimizing compounds for specific biological targets. acs.org
Table 1: Examples of Complex Molecules Synthesized from Pyrazine-2-amine Scaffolds
| Starting Material/Scaffold | Reaction Type | Resulting Complex Molecule Class | Reference |
|---|---|---|---|
| 3-Chloropyrazine-2-carboxamide (B1267238) | Aminodehalogenation with benzylamines | N-Benzylaminopyrazine-2-carboxamides | mdpi.com |
| Methyl 3-amino-6-bromopyrazine-2-carboxylate | Amidation and Suzuki coupling | 6-Arylpyrazine-2-carboxamides | acs.org |
| Pyrazinamide (B1679903) and 4-phenylthiazol-2-amine | Molecular hybridization | Hybrid pyrazine-thiazole compounds | researchgate.net |
| 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile | Microwave-assisted aminodehalogenation | N-Substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles | mdpi.com |
Exploration of Undiscovered Biological Targets and Novel Mechanistic Pathways
While much of the research on this compound derivatives has focused on their antimycobacterial properties, there is a growing interest in exploring their potential against other biological targets and elucidating novel mechanisms of action. researchgate.netijpsjournal.com The structural similarity of these compounds to known bioactive molecules suggests a broader therapeutic potential.
The primary biological target that has been investigated for pyrazinamide analogs is related to their activity against Mycobacterium tuberculosis. japsonline.com Pyrazinamide itself is a prodrug that is activated by a mycobacterial enzyme to pyrazinoic acid, which then disrupts membrane transport and energy metabolism. mdpi.com It is believed that many of its derivatives share a similar mechanism of action. mdpi.com However, some studies suggest that these compounds may have additional targets. For instance, molecular docking studies have suggested that some N-benzyl-3-(benzylamino)pyrazine-2-carboxamides could be inhibitors of the mycobacterial enoyl-ACP-reductase (InhA), an important enzyme in mycolic acid synthesis. nih.govresearchgate.net
Beyond antimycobacterial activity, some pyrazine derivatives have shown other biological effects. For example, certain N-phenylpyrazine-2-carboxamides have been found to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, acting as photosystem II (PS2) inhibitors. mdpi.commdpi.com This suggests that these compounds could have applications as herbicides. The mechanism of this inhibition has been linked to the interaction of the compounds with intermediates on the donor side of PS2. mdpi.com
Furthermore, the broad chemical space accessible through the modification of the this compound scaffold opens up possibilities for discovering compounds with entirely new biological activities. nih.govnih.gov The structural modifications can lead to changes in the compounds' physicochemical properties, which in turn can influence their biological targets and mechanisms of action. acs.org Future research in this area will likely involve screening these compounds against a wider range of biological targets, including enzymes, receptors, and ion channels, to uncover their full therapeutic potential.
Integration of Advanced Computational Design for Predictive Synthesis and Targeted Property Optimization
The integration of advanced computational methods has become an indispensable tool in modern drug discovery, and the development of this compound analogs is no exception. nih.gov In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are increasingly being used to guide the design, predict the activity, and optimize the properties of these compounds before their actual synthesis. nih.govnih.govnih.gov
Molecular docking studies have been widely employed to predict the binding modes of this compound derivatives to their putative biological targets. nih.govnih.gov For example, docking studies have been used to investigate the interaction of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides with the enoyl-ACP-reductase of Mycobacterium tuberculosis. nih.govresearchgate.net These studies can provide valuable insights into the key interactions between the ligand and the protein, which can then be used to design new analogs with improved binding affinity. nih.gov
QSAR models have also been developed to establish a mathematical relationship between the chemical structure of these compounds and their biological activity. mdpi.com These models can be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For example, 3D-QSAR models have been derived for pyrazine derivatives to understand the relationship between their substituents and their PET inhibitory activity. mdpi.com
In silico ADME (absorption, distribution, metabolism, and excretion) predictions are another crucial aspect of computational design, helping to assess the drug-likeness of the designed molecules at an early stage. nih.gov These predictions can help to identify compounds with favorable pharmacokinetic properties, increasing the chances of success in later stages of drug development. The use of computational tools not only accelerates the drug discovery process but also reduces the costs associated with the synthesis and testing of a large number of compounds. nih.gov
Table 2: Application of Computational Design in the Development of this compound Analogues
| Computational Method | Application | Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Prediction of binding mode with mycobacterial enoyl-ACP-reductase | Identification of key H-bond interactions | nih.govresearchgate.net |
| Molecular Docking | In silico screening of an in-house library against HcProRS | Identification of 3-benzylamino-N-benzylpyrazine-2-carboxamides as potential inhibitors | nih.gov |
| 3D-QSAR | Correlation of structure with PET inhibitory activity | Development of predictive models for herbicidal activity | mdpi.com |
| In silico ADME Prediction | Evaluation of drug-likeness of novel pyrazole-based analogues | Identification of compounds with good oral absorption and cell permeability | nih.gov |
Development of High-Throughput Screening Methodologies in Chemical Biology for Analogues
High-throughput screening (HTS) plays a pivotal role in the discovery of new bioactive compounds from large chemical libraries. researchgate.netmdpi.com The development of robust and efficient HTS assays is crucial for the rapid identification of hits from libraries of this compound analogues. nih.govnih.gov These assays can be either target-based, where the activity of the compounds against a specific biological target is measured, or phenotypic, where the effect of the compounds on whole cells or organisms is assessed.
A variety of HTS methodologies can be adapted for screening libraries of this compound derivatives. Fluorescence polarization (FP) is a homogeneous assay format that is well-suited for HTS and has been used to develop assays for various targets, including nuclear receptors and kinases. nih.gov This technique could be applied to identify inhibitors of specific enzymes that are targeted by this compound analogs.
Cell-based assays are another important tool for HTS, as they can provide information about the activity of the compounds in a more physiologically relevant context. mdpi.com For example, HTS assays using cancer cell lines have been employed to identify antiproliferative agents. nih.gov Given that some pyrazine derivatives have shown anticancer potential, such assays would be relevant for screening libraries of this compound analogues.
The development of quantitative HTS (qHTS) allows for the determination of concentration-response curves for all compounds in a library, providing more detailed information about their potency and efficacy in the primary screen. researchgate.net This approach can facilitate the rapid identification of promising lead compounds and provide early structure-activity relationship data. researchgate.net As libraries of this compound derivatives continue to grow, the development and implementation of tailored HTS assays will be essential for unlocking their full therapeutic potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Benzylpyrazin-2-amine, and how can reaction conditions be optimized for higher yield?
- Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization of benzyl halides with pyrazin-2-amine precursors. Key optimization parameters include:
- Catalysts: Use of transition metal catalysts (e.g., Pd for cross-coupling reactions) to enhance selectivity .
- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve reaction kinetics .
- Temperature: Controlled heating (80–120°C) to accelerate reaction rates while minimizing side products .
- Purification: Column chromatography or recrystallization to isolate high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
- Answer:
- 1H/13C NMR: Identify aromatic protons (δ 7.2–8.5 ppm for pyrazine and benzyl groups) and amine protons (broad signals near δ 5–6 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., m/z 200–250 range) and fragmentation patterns .
- FT-IR: Detect N-H stretching (3200–3400 cm⁻¹) and aromatic C=C/C-N vibrations (1500–1600 cm⁻¹) .
Q. What are the recommended storage and handling protocols for this compound to ensure stability in experimental settings?
- Answer:
- Storage: Keep in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation .
- Handling: Use gloveboxes or fume hoods to avoid moisture absorption and degradation .
- Safety: Follow GHS guidelines for lab chemicals, including PPE (gloves, goggles) and proper waste disposal .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the therapeutic potential of this compound derivatives?
- Answer:
- Substituent Variation: Introduce electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) to the benzyl or pyrazine ring to modulate electronic properties and bioavailability .
- Biological Assays: Test derivatives against target enzymes (e.g., kinases, HDACs) using in vitro inhibition assays (IC₅₀ determination) and in vivo models for toxicity .
- Computational Modeling: Apply docking simulations (e.g., AutoDock Vina) to predict binding affinities and guide structural modifications .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Answer:
- Assay Standardization: Compare experimental variables (e.g., cell lines, incubation times) to identify protocol-driven discrepancies .
- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to isolate trends .
- Structural Confirmation: Re-synthesize disputed compounds and verify purity via HPLC or X-ray crystallography .
Q. What computational methods are recommended to elucidate the binding mechanisms of this compound with potential biological targets?
- Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions over time to identify stable binding conformations .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electronic interactions (e.g., charge transfer) at active sites .
- Pharmacophore Modeling: Map critical functional groups (e.g., amine, benzyl) required for target engagement .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
